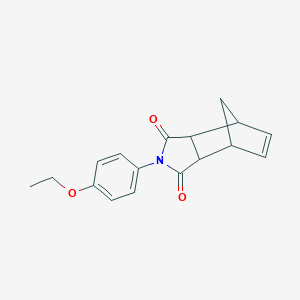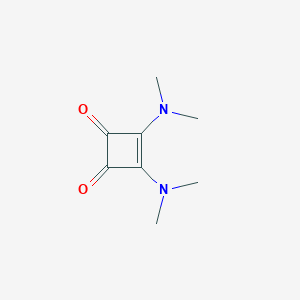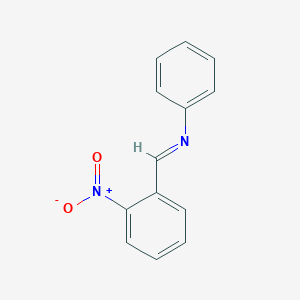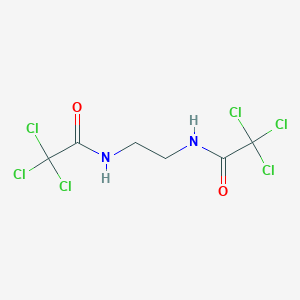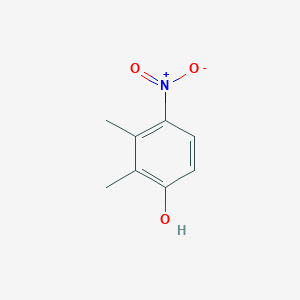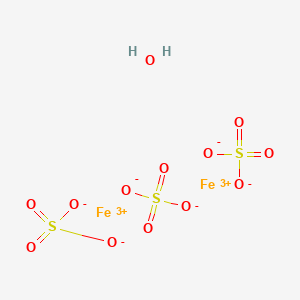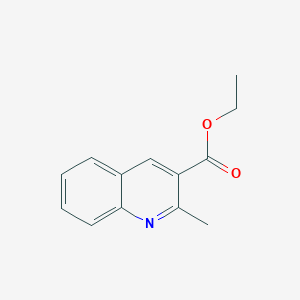
2-メチルキノリン-3-カルボン酸エチル
概要
説明
Ethyl 2-methylquinoline-3-carboxylate (EMQC) is an organic compound with a molecular formula of C13H14O2. It is a colorless liquid with a pleasant odor, and is soluble in most organic solvents. EMQC is a versatile compound with a wide range of applications in both scientific research and industrial processes. It is used in the synthesis of various compounds and has been studied for its potential in the treatment of various diseases.
科学的研究の応用
抗菌剤
2-メチルキノリン-3-カルボン酸エチルは、抗菌剤としての可能性について研究されています。 研究によると、キノリン-3-カルボン酸エステルの誘導体は、Bacillus subtilisやVibrio choleraなどの細菌に対して中等度の活性を示すことが示されています . この化合物の合成は、塩基触媒によるフリーデル・クラフツ反応を含み、これは新しい抗菌薬の開発において重要です。
心臓血管研究
心臓血管研究において、2-メチルキノリン-3-カルボン酸エチルは、ヒストンアセチルトランスフェラーゼ酵素であるGCN-5の特異的阻害剤であることが報告されています。 この阻害は、虚血および再灌流誘発心筋損傷の研究において重要です。 それは、ミトコンドリア機能と酸化代謝を調節するコアクチベーターであるPGC-1アルファの活性を調節し、これは心臓の健康に不可欠です .
有機合成
この化合物は、特にキノリン誘導体の調製において、有機合成にも使用されます。 これらの誘導体は、生物有機化学および生物有機金属化学過程の研究において重要です。 これらの化合物を調製するために使用されるフリーデル・クラフツ反応は、有機化学における重要な反応であり、2-メチルキノリン-3-カルボン酸エチルはこの過程において役割を果たします .
薬理学的調査
2-メチルキノリン-3-カルボン酸エチルを含むキノリン誘導体は、さまざまな薬理学的特性を有することが知られています。 これらは、抗マラリア、抗喘息、降圧、抗炎症、免疫抑制、抗リーシュマニア、抗癌などの特性の研究に使用されてきました。 これは、この化合物を新しい薬理学的薬剤の開発における貴重なツールにします .
環境化学
環境化学の分野では、2-メチルキノリン-3-カルボン酸エチルの合成は、環境に優しい反応の追求により注目されています。 フリーデル・クラフツ法によるこの化合物の合成は、グリーンケミストリーに対する現在の焦点と一致して、より環境的に安全であると考えられています .
ミトコンドリア機能研究
GCN-5阻害剤としての2-メチルキノリン-3-カルボン酸エチルの役割は、ミトコンドリア機能の研究にとって重要な意味を持っています。 PGC-1アルファの活性を影響させることにより、それは、細胞エネルギー産生に不可欠なミトコンドリア遺伝子と酸化的リン酸化の調節を理解するのに役立ちます .
代謝研究
この化合物のPGC-1アルファへの影響は、代謝研究にも及びます。 それは、代謝経路における重要な要因である脂肪酸酸化とミトコンドリア遺伝子の発現の調節に関与しています。 これは、虚血などの病的ストレスの文脈において特に関連しています .
化学中間体
最後に、2-メチルキノリン-3-カルボン酸エチルは、より複雑な分子の合成における化学中間体として役立ちます。 炭素-炭素結合および炭素-窒素結合の形成におけるその役割は、さまざまな研究用途で使用される幅広い化学化合物の作成において重要です .
Safety and Hazards
“Ethyl 2-methylquinoline-3-carboxylate” is classified as causing serious eye damage (Category 1). It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound. In case of contact with eyes, rinse immediately with water for several minutes and seek medical help .
作用機序
Target of Action
Ethyl 2-methylquinoline-3-carboxylate is reported to be a specific inhibitor of GCN-5 . GCN-5 is a Histone Acetyl Transferase (HAT) enzyme that directly acetylates PGC-1α . PGC-1α is a transcriptional coactivator that regulates the genes involved in energy metabolism .
Mode of Action
This compound inhibits the catalytic activity of GCN-5 . GCN-5 mediates the acetylation of PGC-1α, and by inhibiting GCN-5, Ethyl 2-methylquinoline-3-carboxylate enhances PGC-1α activity, mitochondrial function, and oxidative metabolism .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl 2-methylquinoline-3-carboxylate is the regulation of energy metabolism. PGC-1α, the target of this compound, is a key regulator of mitochondrial biogenesis and respiration, hepatic gluconeogenesis, and skeletal muscle fiber-type switching . Inhibition of GCN-5 by Ethyl 2-methylquinoline-3-carboxylate enhances PGC-1α activity, leading to increased mitochondrial function and oxidative metabolism .
Result of Action
The inhibition of GCN-5 by Ethyl 2-methylquinoline-3-carboxylate leads to enhanced PGC-1α activity . This results in increased mitochondrial function and oxidative metabolism . PGC-1α levels are reported to be reduced in the heart following myocardial infarction, and upregulation of PGC-1α confers protection against ischemia and reperfusion in cardiomyoblast cells .
生化学分析
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Ethyl 2-methylquinoline-3-carboxylate has been reported to have effects on cellular processes. For instance, it has been studied in the context of ischemia and reperfusion induced myocardial injury . It is reported to be a specific inhibitor of GCN-5, a histone acetyltransferase . This inhibition enhances the activity of PGC-1 alpha, a transcriptional coactivator, thereby influencing mitochondrial function and oxidative metabolism .
Molecular Mechanism
The molecular mechanism of Ethyl 2-methylquinoline-3-carboxylate involves its role as a specific inhibitor of GCN-5 . GCN-5 mediates the acetylation of PGC-1 alpha, a process that Ethyl 2-methylquinoline-3-carboxylate inhibits . This inhibition enhances PGC-1 alpha activity, which in turn influences mitochondrial function and oxidative metabolism .
Temporal Effects in Laboratory Settings
It has been reported that the compound can influence the activity of PGC-1 alpha during ischemia and reperfusion induced myocardial injury .
Dosage Effects in Animal Models
In animal models, Ethyl 2-methylquinoline-3-carboxylate has been shown to have a dose-dependent effect on the level of creatine kinase, a marker of myocardial injury, during ischemia and reperfusion .
Metabolic Pathways
Its role as a GCN-5 inhibitor suggests that it may influence pathways related to histone acetylation and transcriptional regulation .
Subcellular Localization
Given its role as a GCN-5 inhibitor, it may be localized to the nucleus where GCN-5 is typically found .
特性
IUPAC Name |
ethyl 2-methylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)11-8-10-6-4-5-7-12(10)14-9(11)2/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBPJEDOCJXVKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349443 | |
| Record name | Ethyl 2-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15785-08-7 | |
| Record name | Ethyl 2-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylquinoline-3-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ethyl 2-methylquinoline-3-carboxylate interact with its target and what are the downstream effects?
A: Ethyl 2-methylquinoline-3-carboxylate acts as a specific inhibitor of the enzyme general control nonderepressible 5 (GCN-5) []. GCN-5 is a histone acetyltransferase that regulates gene expression by acetylating histone proteins. One of its targets is the transcriptional coactivator peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), which plays a crucial role in mitochondrial biogenesis and function.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
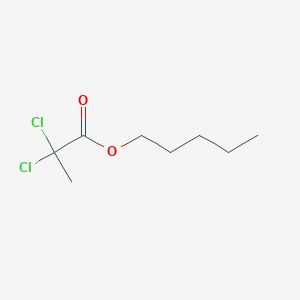
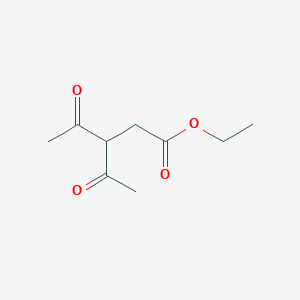
![2-Trichlorosilylbicyclo[2.2.1]heptane](/img/structure/B102793.png)

